molecular formula C25H23FN2O4 B2602532 5-(3,4-Dimethoxyphenyl)-2-(4-fluorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 423127-33-7

5-(3,4-Dimethoxyphenyl)-2-(4-fluorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No. B2602532
CAS RN: 423127-33-7
M. Wt: 434.467
InChI Key: TXROMJPSJISKAU-UHFFFAOYSA-N
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Description

The compound “5-(3,4-Dimethoxyphenyl)-2-(4-fluorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine” is a complex organic molecule that contains several functional groups and structural features. It has a pyrazolo[1,5-c][1,3]benzoxazine core, which is a type of fused ring system containing nitrogen and oxygen atoms . This core is substituted with various groups including a 3,4-dimethoxyphenyl group, a 4-fluorophenyl group, and a methoxy group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[1,5-c][1,3]benzoxazine core would likely contribute to the rigidity of the molecule, while the various substituents could influence its overall shape and properties .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of various functional groups could potentially allow for a variety of chemical transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. For example, the presence of multiple methoxy groups could influence its solubility, while the fluorophenyl group could affect its reactivity .

Scientific Research Applications

Antimicrobial and Antifungal Activities

  • Synthesis and Antimicrobial Activities : Novel triazole derivatives, including compounds with structural motifs similar to the mentioned chemical, were synthesized and evaluated for their antimicrobial activities. Some derivatives exhibited good to moderate activities against test microorganisms, suggesting potential applications in developing new antimicrobial agents (Bektaş et al., 2007).

  • Carbonic Anhydrase Inhibitory Activities : Research on polymethoxylated-pyrazoline benzene sulfonamides showed significant cytotoxic activities on tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase isoenzymes. This suggests potential applications in cancer therapy and enzyme inhibition (Kucukoglu et al., 2016).

Anticancer Activities

  • Antioxidant and Anticancer Activities : A study on pyrano[2,3-d]pyrimidine and pyrano[2,3-d]pyrimidine-5-one derivatives highlighted their significant chemical and pharmacological activities, including antioxidant and anticancer potentials. These findings open avenues for the development of new therapeutic agents (Mahmoud et al., 2017).

  • Anti-Inflammatory and Analgesic Agents : Novel benzodifuranyl derivatives were synthesized and evaluated for their analgesic and anti-inflammatory activities. Some compounds showed high inhibitory activity on COX-2 selectivity, suggesting potential as pain management and anti-inflammatory drugs (Abu‐Hashem et al., 2020).

Fluorescent Probes and Sensors

  • Sensing pH and Metal Cations : Research on benzoxazole and benzothiazole analogues demonstrated their applicability as fluorescent probes for sensing magnesium and zinc cations, as well as sensitivity to pH changes. These compounds could be used in developing new sensors for biological and environmental applications (Tanaka et al., 2001).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific toxicity data, it’s difficult to comment on its potential hazards .

properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-2-(4-fluorophenyl)-7-methoxy-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN2O4/c1-29-21-12-9-16(13-23(21)31-3)25-28-20(18-5-4-6-22(30-2)24(18)32-25)14-19(27-28)15-7-10-17(26)11-8-15/h4-13,20,25H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXROMJPSJISKAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)F)C5=C(O2)C(=CC=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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